molecular formula C20H17BrO4 B11673697 4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11673697
M. Wt: 401.2 g/mol
InChI Key: JIUIWVDZGNSPCS-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butylphenyl group and a bromine atom, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and 6-bromo-2H-chromen-2-one.

    Esterification: The carboxylate group is introduced through an esterification reaction, where 4-tert-butylphenol reacts with 6-bromo-2H-chromen-2-one in the presence of a suitable catalyst and solvent.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It can be used in the synthesis of advanced materials with specific optical and electronic properties.

    Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action in various cellular processes.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the chromene core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2H-chromen-2-one: Lacks the tert-butylphenyl group but shares the chromene core.

    4-tert-butylphenyl 2H-chromen-2-one: Similar structure but without the bromine atom.

    4-tert-butylphenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate: Similar structure with chlorine instead of bromine.

Uniqueness

4-tert-butylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the tert-butylphenyl group and the bromine atom. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17BrO4

Molecular Weight

401.2 g/mol

IUPAC Name

(4-tert-butylphenyl) 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C20H17BrO4/c1-20(2,3)13-4-7-15(8-5-13)24-18(22)16-11-12-10-14(21)6-9-17(12)25-19(16)23/h4-11H,1-3H3

InChI Key

JIUIWVDZGNSPCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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